molecular formula C11H17NO2S B13509971 4-(Tert-pentyl)benzenesulfonamide

4-(Tert-pentyl)benzenesulfonamide

Cat. No.: B13509971
M. Wt: 227.33 g/mol
InChI Key: ZYUXQYXCOANDDG-UHFFFAOYSA-N
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Description

4-(Tert-pentyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It features a benzene ring substituted with a tert-pentyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-pentyl)benzenesulfonamide typically involves the sulfonylation of aniline derivatives. One common method is the reaction of 4-(tert-pentyl)aniline with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-pentyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(tert-pentyl)benzenesulfonamide involves the inhibition of specific enzymes or molecular targets. For example, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the tumor microenvironment and inhibit cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyl)benzenesulfonamide
  • 4-(Tert-amyl)benzenesulfonamide
  • 4-(Tert-hexyl)benzenesulfonamide

Uniqueness

4-(Tert-pentyl)benzenesulfonamide is unique due to its specific tert-pentyl substitution, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

4-(2-methylbutan-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-4-11(2,3)9-5-7-10(8-6-9)15(12,13)14/h5-8H,4H2,1-3H3,(H2,12,13,14)

InChI Key

ZYUXQYXCOANDDG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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